molecular formula C19H21N7O2 B2526383 N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-73-8

N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2526383
CAS RN: 946229-73-8
M. Wt: 379.424
InChI Key: LGLQXYOPAAPSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including the compound , have shown significant antimicrobial potential . This makes them valuable in the development of new drugs to combat various bacterial and fungal infections .

Anti-inflammatory Properties

Imidazole compounds have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation .

Antitumor Activity

Research has indicated that imidazole derivatives can exhibit antitumor activity . This opens up possibilities for their use in cancer treatment strategies .

Antidiabetic Effects

Imidazole compounds have been associated with antidiabetic effects . This suggests they could be beneficial in the management of diabetes .

Proteome Study

A chemical proteomics study indicated that newly-synthesized compounds, including the one , targeted the C522 residue of p97 and retained selectivity among the complicated whole proteome . This could assist in biological studies and drug discovery .

Treatment of Autoimmune Diseases

In autoimmune diseases, similar compounds have been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. This suggests potential applications in the treatment of these and other autoimmune conditions.

Inhibitory Activity Against Human Acetylcholinesterase

The newly synthesized compounds were tested against the enzyme acetylcholinesterase, showing high inhibitory activity . This could have implications for the treatment of conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used .

Leishmanicidal Activities

The newly synthesized compounds were also tested for leishmanicidal activities . This suggests potential applications in the treatment of Leishmaniasis, a tropical disease caused by the Leishmania parasite .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-14-3-5-15(6-4-14)25-11-12-26-18(28)16(22-23-19(25)26)17(27)21-7-2-9-24-10-8-20-13-24/h3-6,8,10,13H,2,7,9,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLQXYOPAAPSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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